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Eravacycline IV Preparation Protocol

The following protocol details the aseptic preparation of eravacycline for intravenous infusion, based on the

manufacturer's prescribing information and compatibility studies [1] [2] [3].

Step 1: Calculate Dose and Vials Required

The standard dose for adults is 1 mg/kg of actual body weight administered every 12 hours [1] [4].

Each single-dose vial contains 50 mg of eravacycline after reconstitution [1] [2].
Calculate the total dose and determine the number of vials needed. For example, a 70 kg patient

requires 70 mg per dose, necessitating two 50 mg vials [2].

Step 2: Reconstitute with Sterile Water for Injection

Reconstitute each vial with 5 mL of Sterile Water for Injection, USP [1] [2].

Gently swirl the vial until the powder is completely dissolved. Avoid shaking to prevent foaming [1]
[2].

The resulting solution will be a clear, pale yellow to orange liquid with a concentration of 10 mg/mL
[2]. Do not use if particulate matter is present or if the solution is cloudy [1].

Step 3: Dilute in 0.9% Sodium Chloride

Withdraw the required volume from the reconstituted vial(s). For a 70 mg dose, withdraw 7 mL from
the two reconstituted vials [2].
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Further dilute this volume in a 0.9% Sodium Chloride Injection, USP infusion bag [1].

The target final concentration for infusion is 0.3 mg/mL, acceptable within a range of 0.2 to 0.6
mg/mL [2].

Step 4: Storage of Diluted Solution

If stored at room temperature (not exceeding 25°C/77°F), the diluted solution must be infused within
the time specified by the manufacturer (6 to 12 hours based on different sources) [1] [2].

If refrigerated at 2°C to 8°C (36°F to 46°F), the solution is stable for 8 days to 24 hours based on
different sources [1] [2].

Do not freeze the reconstituted or diluted solutions [1].

The workflow below summarizes the preparation process.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.xerava.com/dosing
https://globalrph.com/dilution/xerava-eravacycline/
https://www.xerava.com/dosing
https://globalrph.com/dilution/xerava-eravacycline/
https://www.xerava.com/dosing
https://globalrph.com/dilution/xerava-eravacycline/
https://www.xerava.com/dosing
https://www.smolecule.com/products/s006814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start Preparation

Calculate Dose (1 mg/kg)

Reconstitute Each Vial with
5 mL Sterile Water for Injection

Inspect Solution:
Clear, pale yellow to orange

 Fail/Reject

Dilute in 0.9% Sodium Chloride
(Target: 0.3 mg/mL)

 Pass

Store Diluted Solution

Administer IV over 60 min

Click to download full resolution via product page

Y-Site Administration Compatibility
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Eravacycline is often administered to patients receiving multiple IV drugs, making Y-site compatibility

critical. A 2019 study assessed physical compatibility of eravacycline (0.6 mg/mL in 0.9% sodium chloride)

with 51 other IV drugs during simulated Y-site administration [3]. The results are summarized below.

Table 1: Physical Compatibility of Eravacycline during Simulated Y-Site Administration [3]

Compatible Drugs (Partial List) Incompatible Drugs

Acetaminophen Albumin

Aminophylline Amiodarone hydrochloride

Aztreonam Ceftaroline fosamil

Calcium gluconate Colistimethate sodium

Caspofungin Furosemide

Cefepime Meropenem

Ceftazidime Meropenem/vaborbactam

Ceftriaxone Micafungin sodium

Ciprofloxacin Propofol

Dexamethasone Sodium bicarbonate

Famotidine

Gentamicin

Levofloxacin

Metronidazole

Vancomycin

Experimental Methodology of Compatibility Study [3]:
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Procedure: Simulated Y-site administration was performed by mixing 5 mL of eravacycline solution

(0.6 mg/mL in 0.9% sodium chloride) with an equal volume (5 mL) of the secondary drug.
Drug Concentrations: Secondary medications were assessed at the upper range of concentrations

considered standard for intravenous infusion.
Analysis Methods:

Visual Inspection: Mixtures were inspected against a light and dark background for clarity,
color change, gas formation, or precipitate.

Turbidity Measurement: Measured immediately upon mixture and at 30, 60, and 120 minutes
thereafter.

pH Measurement: pH was measured at 60 minutes and compared to the baseline value of the
secondary medication.

Compatibility Criteria: A mixture was defined as incompatible if it failed any of the following: visual
inspection, turbidity measurement, or if a pH change of ±0.5 units occurred.

Stability and Dosage Specifications

Table 2: Eravacycline Solution Stability and Storage [1] [2]

Solution State Storage Condition Stability Duration

Reconstituted Solution (in vial) Room Temperature (≤ 25°C / 77°F) Must be diluted within 1
hour

Diluted Solution (in infusion

bag)

Room Temperature (≤ 25°C / 77°F) 12 hours [1] (or 6 hours
[2])

Diluted Solution (in infusion

bag)

Refrigerated (2°C to 8°C / 36°F to

46°F)

8 days [1] (or 24 hours [2])

Table 3: Recommended Dosage in Specific Populations [1] [4]

Patient Population Recommended Dosage Regimen

Standard Dosing (Adults with cIAI) 1 mg/kg every 12 hours for 4-14 days

Renal Impairment (Any degree) No dosage adjustment necessary
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Patient Population Recommended Dosage Regimen

Hepatic Impairment (Child-Pugh A & B) No dosage adjustment necessary

Hepatic Impairment (Child-Pugh C) Day 1: 1 mg/kg q12h; Day 2 onward: 1 mg/kg

q24h (total 4-14 days)

Concomitant Strong CYP3A Inducers (e.g.,

carbamazepine, rifampin)

Increase dose to 1.5 mg/kg every 12 hours for 4-

14 days

Key Experimental Considerations

For researchers aiming to conduct further stability or compatibility studies, consider these parameters:

Infusion Line Flushing: If the same IV line is used for sequential infusion of several drugs, the line

should be flushed before and after the infusion of eravacycline with 0.9% Sodium Chloride Injection,
USP [1].

Analytical Techniques: The referenced compatibility study used a combination of visual inspection,
turbidity measurement, and pH monitoring. For a more rigorous analysis, high-performance liquid

chromatography (HPLC) could be employed to assess chemical stability alongside physical
compatibility [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [eravacycline intravenous preparation reconstitution 0.9% sodium

chloride]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b006814#eravacycline-intravenous-preparation-reconstitution-

0-9-sodium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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